2-Isocyanato-1-methyl-1h-indole
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Overview
Description
2-Isocyanato-1-methyl-1h-indole is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related fields.
Mechanism of Action
Target of Action
1-Methyl-1H-indole-2-yl isocyanate, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often proteins that play a crucial role in various biological processes.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . The exact nature of these interactions and changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad range of biological activities reported for indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-Isocyanato-1-methyl-1h-indole typically involves the reaction of 1-Methyl-1H-indole-2-carboxylic acid with reagents such as phosgene or triphosgene. The reaction conditions often include the use of a base like triethylamine to facilitate the formation of the isocyanate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Isocyanato-1-methyl-1h-indole undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds under specific conditions.
Common reagents used in these reactions include amines, alcohols, and catalysts like Lewis acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Isocyanato-1-methyl-1h-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Its derivatives are studied for their potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Research into its derivatives explores their potential as therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Isocyanato-1-methyl-1h-indole can be compared with other indole derivatives such as:
1-Methyl-1H-indole-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an isocyanate group.
1H-indole-2-carboxylic acid: Lacks the methyl group at the 1-position.
1-Methyl-1H-indole-2-carboxamide: Contains an amide group instead of an isocyanate group.
Properties
IUPAC Name |
2-isocyanato-1-methylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-12-9-5-3-2-4-8(9)6-10(12)11-7-13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYLLVJEXALHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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